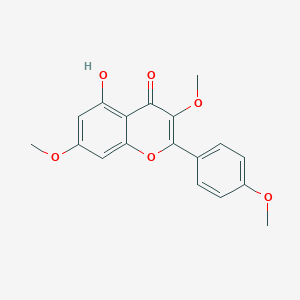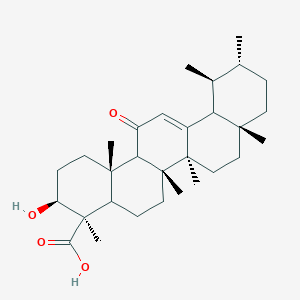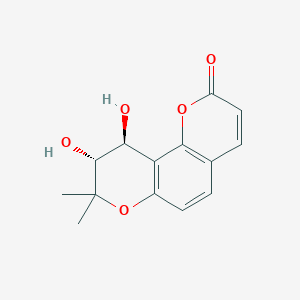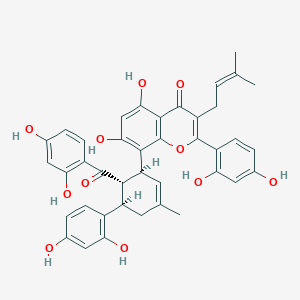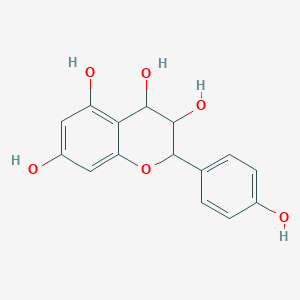
白翠雀儿素
描述
Leucopelargonidin is a colorless chemical compound related to leucoanthocyanins . It can be found in various plants such as Albizia lebbeck (East Indian walnut), the fruit of Anacardium occidentale (Cashew), the fruit of Areca catechu (Areca nut), the fruit of Hydnocarpus wightiana (Hindi Chaulmoogra), the rhizome of Rumex hymenosepalus (Arizona dock), Zea mays (Corn), and Ziziphus jujuba (Chinese date) .
Synthesis Analysis
Leucopelargonidin can be synthesized from (+)-aromadendrin by sodium borohydride reduction . Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce (+)-aromadendrin .Molecular Structure Analysis
Leucopelargonidin has a molecular formula of C15H14O6 and a molar mass of 290.271 g·mol−1 . It has a complex structure with multiple hydroxyl groups attached to its benzopyran ring .Chemical Reactions Analysis
Leucopelargonidin is involved in several chemical reactions. For instance, it is used by the enzyme dihydrokaempferol 4-reductase in the presence of NADP+ to produce (+)-aromadendrin . Leucoanthocyanidin reductase transforms cis-3,4-leucopelargonidin into afzelechin .Physical And Chemical Properties Analysis
Leucopelargonidin has a density of 1.6±0.1 g/cm3, a boiling point of 595.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.3±3.0 kJ/mol and a flash point of 313.8±30.1 °C .科学研究应用
Leucopelargonidin: A Comprehensive Analysis of Scientific Research Applications
Reactivity in Chemical Compounds: Leucopelargonidin has been studied for its reactivity, particularly in bond critical points (BCP), which are essential for understanding molecular interactions and stability. For example, the BCP formed between hydroxyl hydrogen and ketone oxygen of kaempferol has been compared to that of quercetin, indicating potential applications in comparative chemical analyses .
Role in Crop Breeding: In the field of crop breeding, leucopelargonidin is a product of dihydroflavonol reduction, which is a critical step in the biosynthesis of anthocyanidins and proanthocyanidins, compounds important for plant coloration and resilience .
Pharmacological Significance: Leucopelargonidin is involved in the biosynthesis of various bioactive compounds. For instance, it is used by enzymes like dihydrokaempferol 4-reductase to produce (+)-aromadendrin, which has implications in pharmacology .
Food Science Applications: In food science, leucopelargonidin’s role in the biosynthesis pathway of anthocyanins is significant. It is transformed into colored anthocyanins, which are vital for the pigmentation of fruits and vegetables, affecting their nutritional value and appeal .
作用机制
Leucopelargonidin is a colorless chemical compound related to leucoanthocyanins . It has been found in various plants and fruits, and it plays a significant role in the biosynthesis of anthocyanins .
Target of Action
It’s known that leucoanthocyanidins, such as leucopelargonidin, are intermediates in the biosynthesis of anthocyanins . Anthocyanins are known to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s known to be involved in the biosynthesis of anthocyanins . In this process, the enzyme Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin to produce (+)-aromadendrin . This suggests that Leucopelargonidin may interact with its targets by serving as a substrate for enzymatic reactions.
Biochemical Pathways
Leucopelargonidin is involved in the anthocyanin biosynthesis pathway . It is converted into (+)-aromadendrin by the enzyme Dihydrokaempferol 4-reductase . This conversion is a crucial step in the biosynthesis of anthocyanins, which are responsible for the red, purple, and blue pigments in many fruits and flowers .
Pharmacokinetics
One study found that oral administration of leucopelargonidin-3-o-alpha-l rhamnoside, a derivative of leucopelargonidin, resulted in a significant decrease in glucose levels and an increase in serum insulin levels in diabetic dogs . This suggests that Leucopelargonidin and its derivatives may have bioavailability and potential therapeutic effects.
Result of Action
They can modulate antioxidant status, reduce oxidative DNA damage, and influence cellular proliferation, differentiation, and apoptosis .
未来方向
Research on leucopelargonidin is ongoing, and it is expected that future studies will provide more insights into its properties and potential applications. For instance, there is interest in understanding its role in the biosynthesis of anthocyanidins and other flavonoids, as well as its potential health benefits .
属性
IUPAC Name |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLWOLZHGCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966331 | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucopelargonidin | |
CAS RN |
520-17-2 | |
| Record name | Leucopelargonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5,7-Flavanpentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucopelargonidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of leucopelargonidin?
A1: Leucopelargonidin has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.
Q2: How is leucopelargonidin synthesized in plants?
A2: Leucopelargonidin is synthesized through the flavonoid biosynthetic pathway. The enzyme dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydrokaempferol to leucopelargonidin. [, , ]
Q3: In what plant species has leucopelargonidin been identified?
A3: Leucopelargonidin has been isolated from various plant species, including Ficus bengalensis (Indian banyan), Saraca asoca (Ashoka tree), Rumex hymenosepalus, Psychotria malayana, Sapota fruit, and Eucalyptus calophylla kino. [, , , , , , , ]
Q4: What are the reported biological activities of leucopelargonidin?
A4: Leucopelargonidin exhibits antioxidant, anti-diabetic, anti-inflammatory, and potential anti-tumor activities. [, , , , ]
Q5: How does leucopelargonidin exert its antioxidant effect?
A5: Leucopelargonidin, like other flavonoids, possesses a polyphenolic structure capable of scavenging free radicals and chelating metal ions, contributing to its antioxidant properties. [, ]
Q6: What is the role of leucopelargonidin in anthocyanin biosynthesis?
A6: Leucopelargonidin serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins, pigments responsible for red to orange hues in various plant tissues. [, , , , ]
Q7: Can leucopelargonidin be used to enhance anthocyanin production in plants?
A7: While leucopelargonidin itself is not typically used for this purpose, understanding its role in the pathway and manipulating genes like DFR can influence anthocyanin production in plants. [, ]
Q8: Are there any studies investigating the anti-diabetic effects of leucopelargonidin?
A8: Yes, studies have demonstrated the hypoglycemic and insulin-sensitizing effects of leucopelargonidin, particularly a glycoside isolated from Ficus bengalensis, in diabetic animal models. [, , ]
Q9: What are the potential mechanisms behind the anti-diabetic effects?
A9: The exact mechanisms are still under investigation, but some studies suggest that leucopelargonidin might exert its effects by inhibiting intestinal enzymes involved in carbohydrate digestion and absorption, thereby modulating blood glucose levels. [, ]
Q10: What analytical techniques are used to identify and quantify leucopelargonidin?
A10: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]
Q11: What are the key spectroscopic characteristics used to identify leucopelargonidin?
A11: Leucopelargonidin can be identified by its characteristic UV-Vis absorption spectrum, NMR spectral data, and mass fragmentation patterns. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




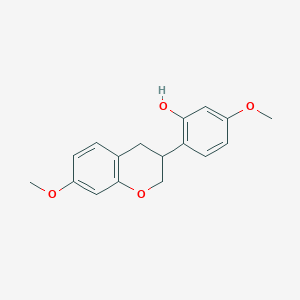


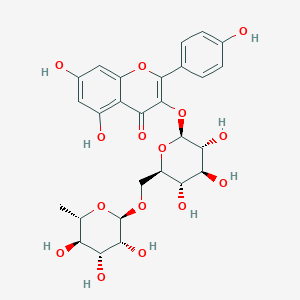
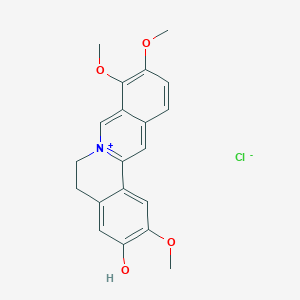
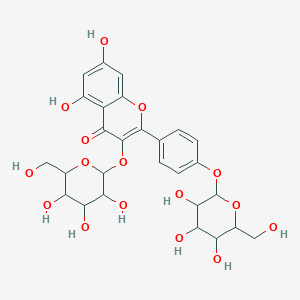
![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide](/img/structure/B191652.png)
